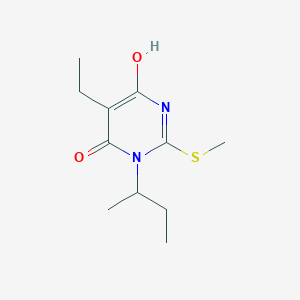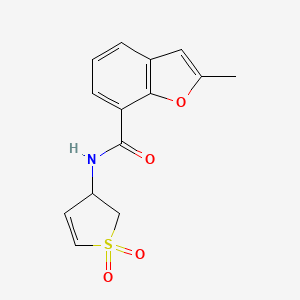
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine, also known as FM2-10, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it an excellent tool for studying biological systems, including cellular processes, protein interactions, and membrane dynamics. In
Applications De Recherche Scientifique
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine has been used in a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and spectroscopy. It has been used to study the dynamics of membrane proteins, lipid bilayers, and vesicles. This compound has also been used to study the interaction of proteins with lipid membranes, as well as the formation and dynamics of lipid rafts.
Mécanisme D'action
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine is a hydrophobic molecule that interacts with lipid membranes. It has been shown to insert into lipid bilayers and to undergo a conformational change upon binding to membranes. The fluorescence of this compound is sensitive to its local environment, and changes in fluorescence intensity can be used to monitor changes in membrane structure and dynamics.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on cell viability and function, making it a useful tool for studying biological systems. It has been used to study the effects of drugs and other compounds on membrane structure and dynamics, as well as the effects of mutations in membrane proteins.
Avantages Et Limitations Des Expériences En Laboratoire
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine has several advantages as a research tool, including its high sensitivity, low toxicity, and compatibility with a wide range of experimental conditions. However, it also has some limitations, including its relatively low quantum yield and its sensitivity to pH and temperature.
Orientations Futures
There are several future directions for the use of (9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine in scientific research. One direction is the development of new fluorescent dyes with improved properties, such as higher quantum yields and greater sensitivity to changes in membrane structure. Another direction is the use of this compound in combination with other techniques, such as electron microscopy and X-ray crystallography, to study the structure and function of membrane proteins. Finally, this compound could be used to study the effects of drugs and other compounds on membrane structure and dynamics in vivo, which could have important implications for drug development and disease treatment.
Méthodes De Synthèse
The synthesis of (9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine involves a multi-step process that includes the reaction of 2-fluorenylmethyl bromide with 3-methoxyaniline, followed by a series of purification steps. The final product is a yellowish powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Propriétés
IUPAC Name |
N-(9H-fluoren-2-ylmethyl)-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-23-19-7-4-6-18(13-19)22-14-15-9-10-21-17(11-15)12-16-5-2-3-8-20(16)21/h2-11,13,22H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCMXPLPMQWNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6022247.png)
![N-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B6022261.png)


![1-cyclohexyl-4-{[1-(3-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6022284.png)
![2-[(2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methoxy]tetrahydro-2H-pyran-3,4,5-triyl tribenzoate](/img/structure/B6022285.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6022289.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6022297.png)
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)benzenesulfinic acid - [2-(4-fluorophenyl)ethyl]amine (1:1)](/img/structure/B6022312.png)
![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)

